Deoxyuridine triphosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is one of the four deoxynucleoside triphosphates used by DNA polymerases during DNA replication and repair. The compound consists of a deoxyribose sugar, a uracil base, and three phosphate groups. It is essential for the incorporation of uracil into DNA, which is particularly important in certain biological processes, such as nucleotide excision repair.
Deoxyuridine triphosphate can be synthesized in vitro or obtained from various biological sources. It is often produced through enzymatic pathways involving deoxyuridine and triphosphate precursors. In laboratory settings, it can be synthesized using chemical methods or extracted from cellular systems.
Deoxyuridine triphosphate belongs to the class of nucleotides, specifically categorized as a deoxynucleoside triphosphate. It is classified under pyrimidine nucleotides due to its uracil base. This compound is also classified as a substrate for DNA polymerases and is involved in various biochemical reactions related to DNA metabolism.
The synthesis of deoxyuridine triphosphate can be accomplished through several methods:
The synthesis process often involves:
Deoxyuridine triphosphate has a molecular formula of CHNOP. Its structure includes:
The molecular weight of deoxyuridine triphosphate is approximately 407.2 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance and ultraviolet-visible spectroscopy.
Deoxyuridine triphosphate participates in several key reactions:
The efficiency and specificity of these reactions depend on factors such as enzyme concentration, reaction conditions (pH, temperature), and the presence of cofactors.
The mechanism by which deoxyuridine triphosphate functions primarily revolves around its role as a substrate for DNA polymerases during DNA synthesis:
Studies have shown that variations in the concentration of deoxyuridine triphosphate can significantly affect the fidelity and efficiency of DNA replication .
Relevant analyses indicate that maintaining proper storage conditions (e.g., low temperature) enhances stability and prevents degradation .
Deoxyuridine triphosphate has several significant applications in molecular biology and biotechnology:
Deoxyuridine triphosphate (dUTP) is a pyrimidine nucleotide with the chemical formula C~9~H~15~N~2~O~14~P~3~. Its structure comprises three key components:
Stereochemical features include chiral centers at C1' (anomeric carbon) and C3'/C4' (ribose ring). The molecule adopts a right-handed helix conformation when base-paired with DNA. Nuclear magnetic resonance (NMR) studies reveal conformational dynamics in the millisecond-to-microsecond range, particularly in the enzyme-binding regions [7].
Table 1: Atomic Composition of dUTP
Component | Chemical Group | Atomic Positions |
---|---|---|
Nitrogenous Base | Uracil (C4H4N2O2) | Attached to C1' |
Sugar Moiety | 2'-Deoxyribose (C5H10O3) | Forms glycosidic bond with uracil |
Phosphate Groups | Triphosphate (P3O10H4) | Linked to C5' |
dUTP biosynthesis occurs via two primary pathways:1. De Novo Synthesis:- Ribonucleotide reductase (RNR) catalyzes the reduction of UDP to dUDP, using thioredoxin or glutaredoxin as electron donors [2].- dUDP is phosphorylated to dUTP by nucleoside diphosphate kinases (NDPKs) via ATP-dependent phosphorylation:$$\ce{dUDP + ATP -> dUTP + ADP}$$ [4]
dUTP pools are tightly regulated, with concentrations typically maintained at ~0.5–5% of dTTP levels to prevent uracil misincorporation [9].
dUTP occupies a critical branch point in pyrimidine metabolism:
Table 2: dUTP and dTTP Concentrations in Mammalian Cells
Cell Type | dUTP (μM) | dTTP (μM) | dUTP:dTTP Ratio | |
---|---|---|---|---|
Quiescent Fibroblasts | 0.8 ± 0.2 | 24 ± 3 | 0.033 | |
Activated Lymphocytes | 4.9 ± 0.7 | 38 ± 5 | 0.129 | |
Colorectal Cancer Cells | 12.3 ± 2.1 | 42 ± 6 | 0.293 | [5] [9] |
dUTP homeostasis is enforced via allosteric and transcriptional controls:
Structural dynamics studies using NMR reveal that substrate binding (e.g., dUpNHpp) induces conformational shifts in dUTPase’s C-terminal arm, locking it over the active site and preventing premature hydrolysis [7].
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